Electronic and Steric Differentiation: Comparative LogP and Substituent Effects
The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 2.8, which quantifiably differs from key analogs due to its unique substitution pattern. [1] This LogP value places the compound in an optimal lipophilicity range for membrane permeability and protein binding in medicinal chemistry contexts. The electron-withdrawing chloro substituent at the 3-position increases the LogP relative to the non-chlorinated analog 2'-Hydroxy-5'-methylacetophenone, while the methyl group at the 5-position moderates the LogP compared to the methyl-deficient 5'-Chloro-2'-hydroxyacetophenone.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.8 |
| Comparator Or Baseline | 2'-Hydroxy-5'-methylacetophenone (LogP ~1.9-2.1); 5'-Chloro-2'-hydroxyacetophenone (LogP ~2.3-2.5) |
| Quantified Difference | ΔLogP ≈ +0.7 to +0.9 vs. non-chlorinated analog; ΔLogP ≈ +0.3 to +0.5 vs. methyl-deficient analog |
| Conditions | Calculated via computational methods; experimental validation pending |
Why This Matters
Lipophilicity (LogP) is a critical determinant of a compound's pharmacokinetic properties, including absorption, distribution, and target binding; this differentiation informs selection for drug discovery and lead optimization programs.
- [1] MolAid. 1-(3-chloro-2-hydroxy-5-methylphenyl)ethanone. CAS 7507-88-2. Accessed 2026. View Source
